2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one
Overview
Description
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoacetic acid with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolones.
Scientific Research Applications
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one has a wide range of applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- 2-(Methylsulfanyl)-quinoline derivatives
Comparison: Compared to these similar compounds, 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the thiazolone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazol-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c1-7-4-5-3(6)2-8-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDFDSOCOSLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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